![molecular formula C21H16BrN3O3 B2770437 2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-65-4](/img/structure/B2770437.png)
2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
Compounds like this one are often used in organic synthesis, as they contain several functional groups that can undergo a variety of chemical reactions . The structure suggests that it might be a product of a complex synthesis process involving several steps.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrano[3,2-c]pyridine ring, the introduction of the amino and nitrile groups, and the attachment of the furan-2-ylmethyl and 4-bromophenyl groups .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the amino, nitrile, and bromophenyl groups suggests that it might have interesting chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with acids or electrophiles, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of its atoms .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed methods for synthesizing novel heterocyclic compounds that include derivatives similar to the compound of interest. These synthetic approaches aim to explore the chemical space for new pharmacologically active molecules. For instance, the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been reported, demonstrating the versatility of these compounds in generating diverse molecular architectures with potential for further biological evaluation (A. K. Kamal El‐dean et al., 2018).
Antimicrobial and Anticancer Activities
The synthesized heterocyclic compounds have been evaluated for their antimicrobial and anticancer activities, highlighting their potential as therapeutic agents. For example, certain pyridine derivatives, synthesized from similar starting materials, have shown promising results in inhibiting microbial growth and demonstrating anticancer properties in preliminary studies (Safaa I Elewa et al., 2021).
Inhibition of Protein Kinases
Some derivatives of the compound have been explored as inhibitors of protein kinases, which are crucial targets in cancer therapy. For instance, heteroaryl 3-pyridinecarbonitriles have been identified as potent inhibitors of PKCtheta, a kinase involved in T cell activation, suggesting the potential of these compounds in modulating immune responses for therapeutic purposes (Joan Subrath et al., 2009).
Safety and Hazards
Future Directions
The future research directions for a compound like this could be quite varied, depending on its intended use. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential applications in fields like medicinal chemistry or materials science .
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-9-17-19(21(26)25(12)11-15-3-2-8-27-15)18(16(10-23)20(24)28-17)13-4-6-14(22)7-5-13/h2-9,18H,11,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQWXOPMINGMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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